molecular formula C16H15F3N6S B2853174 N-{thieno[3,2-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine CAS No. 2034538-06-0

N-{thieno[3,2-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine

Cat. No.: B2853174
CAS No.: 2034538-06-0
M. Wt: 380.39
InChI Key: SKYFHBKHQQBZRD-UHFFFAOYSA-N
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Description

N-{thieno[3,2-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thienopyrimidine core and a trifluoromethyl-substituted pyrimidine ring, connected via a piperidine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry and related disciplines.

Preparation Methods

The synthesis of N-{thieno[3,2-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thienopyrimidine and pyrimidine intermediates, followed by their coupling through a piperidine linker. Key steps may include:

    Formation of Thienopyrimidine Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen sources under controlled conditions.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is usually introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide.

    Coupling Reaction: The final coupling step involves the reaction of the thienopyrimidine and pyrimidine intermediates with piperidine under conditions that promote amine formation.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

N-{thieno[3,2-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl-substituted pyrimidine ring, using reagents like sodium methoxide.

    Major Products:

Scientific Research Applications

N-{thieno[3,2-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate its interactions with various biological targets, including enzymes and receptors.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and as a precursor for the synthesis of specialized chemicals.

Mechanism of Action

The mechanism of action of N-{thieno[3,2-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may bind to active sites or allosteric sites, altering the conformation and function of the target proteins. This interaction can trigger a cascade of biochemical events, ultimately resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

N-{thieno[3,2-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine can be compared with other similar compounds, such as:

  • N-{thieno[3,2-d]pyrimidin-4-yl}-1-[4-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine
  • N-{thieno[3,2-d]pyrimidin-4-yl}-1-[6-(methyl)pyrimidin-4-yl]piperidin-4-amine
  • N-{thieno[3,2-d]pyrimidin-4-yl}-1-[6-(fluoromethyl)pyrimidin-4-yl]piperidin-4-amine

These compounds share structural similarities but differ in the substituents on the pyrimidine ring, which can significantly influence their chemical and biological properties. The presence of the trifluoromethyl group in this compound imparts unique characteristics, such as increased lipophilicity and metabolic stability, distinguishing it from its analogs.

Properties

IUPAC Name

N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]thieno[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N6S/c17-16(18,19)12-7-13(22-9-21-12)25-4-1-10(2-5-25)24-15-14-11(3-6-26-14)20-8-23-15/h3,6-10H,1-2,4-5H2,(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYFHBKHQQBZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=NC=NC3=C2SC=C3)C4=NC=NC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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